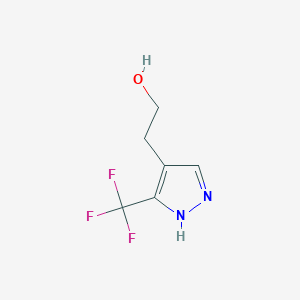
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol” is a derivative of ethanol where one of the hydrogen atoms in the ethyl group is replaced by a 3-(trifluoromethyl)-1H-pyrazol-4-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethyl ketones and trifluorotoluene are synthesized through various methods including coupling reactions with trifluoromethyl iodide and reactions with benzotrichloride .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) with a trifluoromethyl group attached at the 3-position and an ethanol group attached at the 4-position .Scientific Research Applications
Synthesis and Chemical Analysis
- The compound 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol has been synthesized through trifluoroacetylation followed by treatment with hydrazine. This process also yielded isomeric compounds and intermediates, contributing to the understanding of trifluoromethyl heterocycles (Jones et al., 1996).
Potential in Biological Applications
- Some compounds related to this compound show promise in measuring pH in biological media through 19F NMR spectroscopy. This indicates potential applications in biological and chemical sensing (Jones et al., 1996).
Development of Bioactive Compounds
- Derivatives of this compound have been studied for their bioactive potential. For instance, 2-(pyrazolyl)ethylamine, derived from 2-(pyrazolyl)ethanols, shows potential as bioactive compounds, hinting at the broader utility of such derivatives in pharmaceutical research (Chagarovskiy et al., 2016).
Application in Coordination Chemistry
- Research on coordination behavior of similar compounds against metals like Pd(II), Zn(II), and Cu(II) suggests that derivatives of this compound could be valuable in developing new coordination complexes with potential applications in materials science and catalysis (Muñoz et al., 2011).
Antioxidant and Antimicrobial Potential
- Novel series of compounds containing the this compound framework have shown antioxidant and antimicrobial activities, particularly against yeasts, dermatophytes, and filamentous fungi. This suggests possible applications in developing new antimicrobial and antioxidant agents (Bonacorso et al., 2015).
properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGDQQZYWOMJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

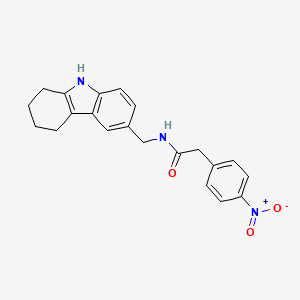
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)
![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)
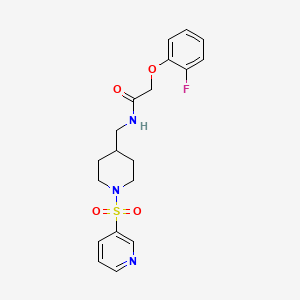
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2475255.png)
![2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2475258.png)
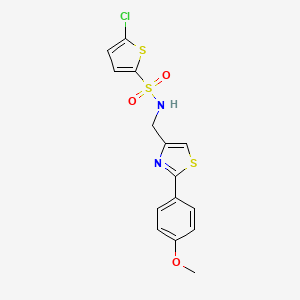
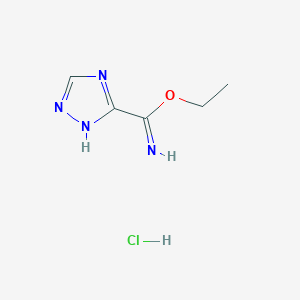
![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
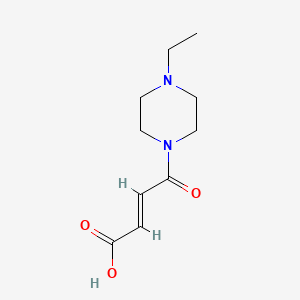

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)